molecular formula C7H5BrClFZn B14889810 3-Chloro-4-fluorobenzylzinc bromide

3-Chloro-4-fluorobenzylzinc bromide

Cat. No.: B14889810
M. Wt: 288.8 g/mol
InChI Key: PZSWGRVWQNQUMK-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is valuable in the field of synthetic chemistry due to its reactivity and versatility.

Preparation Methods

3-Chloro-4-fluorobenzylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-Chloro-4-fluorobenzyl bromide+Zn3-Chloro-4-fluorobenzylzinc bromide\text{3-Chloro-4-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Chloro-4-fluorobenzyl bromide+Zn→3-Chloro-4-fluorobenzylzinc bromide

Industrial production methods may involve the use of more efficient and scalable techniques, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

3-Chloro-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: It can be employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

3-Chloro-4-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:

  • 3-Chloro-2-fluorobenzylzinc bromide
  • 4-Chloro-3-fluorobenzyl bromide
  • 3-Chloro-4-fluorobenzyl bromide

These compounds share similar reactivity patterns but differ in their specific substituents and positions on the benzene ring, which can influence their reactivity and applications. The unique combination of chlorine and fluorine substituents in this compound provides distinct electronic and steric properties, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C7H5BrClFZn

Molecular Weight

288.8 g/mol

IUPAC Name

bromozinc(1+);2-chloro-1-fluoro-4-methanidylbenzene

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

PZSWGRVWQNQUMK-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.[Zn+]Br

Origin of Product

United States

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